molecular formula C8H10N2O2 B1343346 2-(Ethylamino)isonicotinic acid CAS No. 86649-58-3

2-(Ethylamino)isonicotinic acid

Cat. No. B1343346
CAS RN: 86649-58-3
M. Wt: 166.18 g/mol
InChI Key: HFGOWYHBNSTZBF-UHFFFAOYSA-N
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Description

2-(Ethylamino)isonicotinic acid, commonly known as ENI, is a derivative of isonicotinic acid, which is an important component of nicotinic acid. ENI is a biologically active compound that has been studied for its potential biological applications in various areas, such as drug development, biochemistry and physiology.

Scientific Research Applications

Antituberculosis Applications

2-(Ethylamino)isonicotinic acid is related to isoniazid (INH), a widely used antituberculosis drug. INH targets Mycobacterium tuberculosis, and research indicates that its action may involve the mycobacterial inhA gene, conferring resistance to both INH and ethionamide in various Mycobacterium strains. This suggests the InhA protein, which shows sequence conservation with E. coli enzyme EnvM, may play a role in mycolic acid biosynthesis, a primary target for INH and ethionamide (Banerjee et al., 1994). Moreover, the synthesis and antitubercular activity of various Mannich bases derived from isatin isonicotinic acid hydrazone have been explored, aiming to overcome resistance developed by therapeutic uses of INH (Hussein et al., 2005).

Chemical Synthesis and Applications

The chemical synthesis of 2-aminonicotinic acids, including 2-(methylamino)nicotinic acid, has been facilitated by microwave irradiation. This method offers a range of 2-aminonicotinic acids under optimal conditions, indicating potential for diverse chemical applications (Quevedo et al., 2009).

Applications in Metal Complex Compounds

Research on Cu(I) complex compounds with isonicotinic acid and ethyl isonicotinate shows the potential of these compounds in various applications. The complexes are characterized by diamagnetism and conductivity measurements, suggesting their utility in fields like material science and coordination chemistry (Goher & Drátovský, 1976). Additionally, coordination polymers formed from reactions between CuI and isonicotinic acid or its esters, such as ethyl isonicotinate, display strong luminescence and electrical conductivity. These properties are influenced by their supramolecular architecture, making them suitable for applications in electronics and photonics (Hassanein et al., 2015).

Quantitative Structure-Activity Correlations

Quantitative structure-activity studies on 2-substituted isonicotinic acid hydrazides correlate electronic, steric, and lipophilic properties with biological activity against Mycobacterium tuberculosis. This information is crucial for understanding the mode of action of tuberculostatic drugs of the isonicotinic acid hydrazide type (Seydel et al., 1976).

Biochemical Analysis

Biochemical Properties

2-(Ethylamino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including those involved in metabolic pathways. For instance, it has been observed to interact with enzymes that catalyze the acetylation process, similar to isoniazid, a well-known derivative of isonicotinic acid . These interactions often involve the formation of enzyme-substrate complexes, which can influence the activity and function of the enzymes.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This impact on mycolic acid synthesis can lead to alterations in cell wall integrity and function, ultimately affecting cell viability and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of enzymes responsible for mycolic acid synthesis . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site. Additionally, this compound can induce changes in gene expression by interacting with regulatory proteins and transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo acetylation and other metabolic transformations, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the observed temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of bacterial growth. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including acetylation and hydrolysis. The compound is primarily metabolized by N-acetyltransferase enzymes, which convert it into N-acetyl-2-(ethylamino)isonicotinic acid . This metabolite can further undergo hydrolysis to form isonicotinic acid and other byproducts. The involvement of these metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by carrier-mediated systems that recognize its carboxylic acid group . Once inside the cell, it can interact with intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name

2-(ethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-9-7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGOWYHBNSTZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634308
Record name 2-(Ethylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86649-58-3
Record name 4-Pyridinecarboxylic acid, 2-(ethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86649-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylamino)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethylamino)pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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